molecular formula C10H10F2O2 B143938 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one CAS No. 126392-94-7

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one

Cat. No. B143938
M. Wt: 200.18 g/mol
InChI Key: SMKCHFSKJXUQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a chiral molecule that belongs to the family of beta-keto esters. This compound possesses unique chemical and physical properties that make it an attractive candidate for various scientific applications.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of various bioactive compounds. For instance, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral agents. In organic synthesis, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a chiral reagent for the asymmetric synthesis of various compounds. In material science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of various polymers and liquid crystals.

Mechanism Of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also undergo aldol condensation reactions with various carbonyl compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one have not been extensively studied. However, it has been reported that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one exhibits anti-inflammatory and anti-cancer properties. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one possesses several advantages that make it an attractive candidate for various lab experiments. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is easy to synthesize and can be easily scaled up for commercial production. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a chiral molecule, which makes it an ideal candidate for asymmetric synthesis. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one also possesses several limitations. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a relatively unstable compound and can undergo decomposition under certain conditions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a toxic compound and should be handled with care.

Future Directions

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has several potential future directions that can be explored. One potential future direction is the development of new synthetic methodologies for the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one. Another potential future direction is the development of new applications for 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, particularly in the field of medicinal chemistry. Finally, the study of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can provide valuable insights into its potential applications.

Synthesis Methods

The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one involves the condensation of 2,2-difluoro-1,3-dimethyl-1-phenyl-2-butanol with ethyl acetoacetate in the presence of a base catalyst. The reaction yields 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a chiral product with a yield of approximately 60%. The synthesis method of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is relatively simple and can be easily scaled up for commercial production.

properties

CAS RN

126392-94-7

Product Name

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-1-phenylbutan-1-one

InChI

InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3

InChI Key

SMKCHFSKJXUQNU-UHFFFAOYSA-N

SMILES

CC(C(C(=O)C1=CC=CC=C1)(F)F)O

Canonical SMILES

CC(C(C(=O)C1=CC=CC=C1)(F)F)O

synonyms

1-Butanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI)

Origin of Product

United States

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